2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-17-9-7-15(8-10-17)12-18-20(27)23-21(25-24-18)29-13-19(26)22-16-6-4-5-14(2)11-16/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTZCIJHCBMHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure includes a triazine core, which has been associated with various biological activities, particularly antibacterial properties. The compound's molecular formula is and it has a molecular weight of approximately 410.5 g/mol.
Antibacterial Properties
Research indicates that compounds containing the triazine moiety exhibit notable antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
Case Study Findings:
- Antitubercular Activity : Compounds with similar structures have demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
- Broad-Spectrum Antibacterial Activity : In comparative studies, certain derivatives exhibited broader antibacterial effects than established antibiotics like Ciprofloxacin and Rifampicin .
Structure-Activity Relationships
The biological activity of triazine derivatives is influenced by their structural components:
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance antibacterial potency compared to electron-donating groups .
- Side Chains : The presence of hydrophobic side chains has been correlated with increased antimicrobial activity .
Summary of Research Findings
| Activity Type | MIC (µg/mL) | Reference |
|---|---|---|
| Antitubercular | 50 | |
| Inhibition of E. coli | 0.91 | |
| General Antibacterial | Various |
The proposed mechanism by which these compounds exert their antibacterial effects involves interaction with bacterial enzymes and cellular components:
- DNA Topoisomerase II Inhibition : Similar compounds have shown the ability to inhibit this enzyme, crucial for bacterial DNA replication .
- Leucyl-tRNA Synthetase Inhibition : Certain derivatives have demonstrated significant inhibition of leucyl-tRNA synthetase, an important target in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
